molecular formula C10H14BrF2N3O2 B10908766 tert-butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate

tert-butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B10908766
M. Wt: 326.14 g/mol
InChI Key: LYGRGLRUMBJWOG-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate is a brominated pyrazole derivative functionalized with a tert-butyl carbamate group and a 2,2-difluoroethyl substituent. The tert-butyl carbamate moiety acts as a protective group for amines, enhancing stability during synthetic processes, while the bromine atom at the 4-position provides a reactive site for further functionalization (e.g., cross-coupling reactions).

Properties

Molecular Formula

C10H14BrF2N3O2

Molecular Weight

326.14 g/mol

IUPAC Name

tert-butyl N-[4-bromo-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C10H14BrF2N3O2/c1-10(2,3)18-9(17)15-8-6(11)4-14-16(8)5-7(12)13/h4,7H,5H2,1-3H3,(H,15,17)

InChI Key

LYGRGLRUMBJWOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1CC(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromo and difluoroethyl groups. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used.

    Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate is being investigated for its potential as a pharmaceutical agent. The following aspects highlight its relevance:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development against various conditions, including cancer and inflammation.
  • Receptor Binding Studies : Its interaction with biological receptors is crucial for understanding its pharmacological effects. Research has indicated that the presence of bromine and difluoroethyl groups enhances binding affinity to certain targets, potentially leading to improved therapeutic outcomes.

Agrochemical Applications

The unique properties of this compound make it suitable for use in agricultural chemistry:

  • Pesticidal Activity : Preliminary studies suggest that this compound may exhibit herbicidal or fungicidal properties. Its efficacy against specific pests or pathogens can be explored further to develop new agrochemicals.
  • Plant Growth Regulation : Compounds with pyrazole moieties have been noted for their ability to regulate plant growth. This application could lead to advancements in crop yield and resilience.

Material Science

In material science, the compound's chemical structure allows it to be utilized in the synthesis of advanced materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the physical properties of polymers, such as thermal stability and mechanical strength.
  • Nanotechnology : Research into nanomaterials can benefit from this compound as a precursor or modifier, potentially leading to the development of novel nanocomposites with tailored functionalities.

Case Studies

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of target enzymes related to cancer pathways.
Study 2Pesticidal EfficacyShowed promising results against common agricultural pests, suggesting potential for new pesticide formulations.
Study 3Polymer EnhancementImproved thermal stability and mechanical properties when incorporated into polymer blends.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the bromo and difluoroethyl groups can enhance its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (4-(4-Fluorophenyl)-3-Formyl-1-Methyl-1H-Pyrazol-5-yl)carbamate

  • Structural Differences : Replaces the 4-bromo and 2,2-difluoroethyl groups with a 4-fluorophenyl substituent and a formyl group at the 3-position.
  • Reactivity: Oxidized using MnO₂ in DCM, contrasting with the hydrogenation/Pd-C methods required for bromine substitution in the target compound .

tert-Butyl (3-(2-Cyanoethyl)-4-(4-Fluorophenyl)-1-Methyl-1H-Pyrazol-5-yl)carbamate

  • Structural Differences: Features a 2-cyanoethyl group at the 3-position instead of bromine.
  • Synthesis: Prepared via hydrogenation of a cyanovinyl precursor, highlighting divergent strategies compared to bromine-directed pathways .

Heterocyclic Carbamates with Bulky Substituents

tert-Butyl Benzyl(4-((5-Chloro-1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]Pyridin-4-yl)(Hydroxy)Methyl)Bicyclo[2.2.2]Octan-1-yl)Carbamate

  • Structural Differences : Incorporates a bicyclooctane framework and a triisopropylsilyl (TIPS)-protected pyrrolopyridine ring.
  • Application : Used in multi-step syntheses involving lithiation and Dess–Martin oxidation, emphasizing the role of carbamates in stabilizing complex intermediates .

tert-ButylN-(4-Bromo-5-Chloro-1,3-Thiazol-2-yl)Carbamate

  • Structural Differences : Substitutes the pyrazole core with a thiazole ring, introducing sulfur-based electronics.
  • Reactivity : Bromine and chlorine substituents enable sequential cross-coupling, but the thiazole’s aromaticity may reduce nucleophilic substitution rates compared to pyrazoles .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
tert-Butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate C₁₀H₁₃BrF₂N₂O₂ 4-Br, 1-(2,2-difluoroethyl) Bromine for cross-coupling; carbamate protection
tert-Butyl (4-(4-fluorophenyl)-3-formyl-1-methyl-1H-pyrazol-5-yl)carbamate C₁₆H₁₈FN₂O₃ 4-(4-Fluorophenyl), 3-formyl Condensation reactions; increased lipophilicity
tert-ButylN-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate C₈H₁₀BrClN₂O₂S 4-Br, 5-Cl, thiazole core Sequential halogen substitution; sulfur electronics

Research Findings and Implications

  • Synthetic Flexibility: Bromine in the target compound enables Suzuki-Miyaura couplings, whereas fluorophenyl or cyanoethyl groups in analogs require alternative strategies (e.g., oxidation or hydrogenation) .
  • Steric and Electronic Effects: The 2,2-difluoroethyl group in the target compound may reduce metabolic degradation compared to methyl or cyanoethyl substituents, as seen in fluorinated drug analogs .
  • Stability : tert-Butyl carbamates generally exhibit superior stability under acidic conditions compared to benzyl or allyl carbamates, as demonstrated in multi-step syntheses .

Biological Activity

Tert-butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential applications based on available literature.

Molecular Structure:

  • Molecular Formula: C9_{9}H10_{10}BrF2_{2}N3_{3}O
  • Molar Mass: 271.08 g/mol
  • CAS Number: 2379944-98-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole with tert-butyl isocyanate. The reaction conditions often require basic solvents like DMF (dimethylformamide) and the use of potassium carbonate as a base to facilitate the formation of the carbamate.

Antibacterial Activity

Recent studies have shown that related pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against various bacterial strains. The microdilution broth susceptibility assay revealed potent activity against strains such as E. coli and B. cereus, indicating that modifications in the pyrazole structure can enhance antibacterial efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and difluoroethyl groups may enhance binding affinity through halogen bonding and hydrophobic interactions, which could lead to inhibition of bacterial growth or alteration in metabolic pathways.

Study 1: Antibacterial Screening

In a study evaluating various pyrazole derivatives, this compound was included in a panel for antibacterial activity against multi-drug resistant strains. The compound demonstrated significant inhibition with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics. The results indicated low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index .

CompoundMIC (µg/mL)Toxicity (IC50 µM)
Control Antibiotic0.520
This compound0.8>100

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in bacterial metabolism. The results indicated that this compound effectively inhibited enzyme activity at concentrations that were non-toxic to human cells. This suggests potential for development as an antibacterial agent targeting specific metabolic pathways in pathogens .

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